An In-Depth Technical Guide to (4-Hydroxymethyl)piperidin-1-yl Acetic Acid Benzyl Ester
An In-Depth Technical Guide to (4-Hydroxymethyl)piperidin-1-yl Acetic Acid Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester. Designed for professionals in the fields of chemical research and drug development, this document synthesizes known data with expert-backed theoretical insights to serve as a practical resource in the laboratory and during the strategic planning of research initiatives.
Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry
The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the spatial orientation of pharmacophoric groups. This guide focuses on a specific, functionalized piperidine derivative, (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, a compound with significant potential as a versatile intermediate in the synthesis of more complex molecules for drug discovery programs.[2]
Core Molecular and Physicochemical Properties
(4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, identified by the CAS Number 1207175-86-7 , is a compound whose empirical data is not extensively documented in publicly accessible literature.[3] However, a robust profile can be constructed from its molecular structure and data from closely related analogs.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate | - |
| CAS Number | 1207175-86-7 | [3] |
| Molecular Formula | C₁₅H₂₁NO₃ | - |
| Molecular Weight | 263.33 g/mol | - |
Physicochemical Characteristics (Predicted)
The following properties are estimated based on the structure and data from analogous compounds, such as Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. These values should be confirmed by experimental analysis.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for benzyl esters of this molecular weight. |
| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from similar structures. |
| Flash Point | > 150 °C | Estimated based on comparable benzyl esters. |
| Density | ~1.15 g/cm³ | Based on related piperidine derivatives. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The ester and benzyl groups confer lipophilicity, while the hydroxyl and piperidine nitrogen provide some polarity. |
Synthesis and Purification Protocols
Proposed Synthetic Pathway
The logical approach involves the N-alkylation of 4-piperidinemethanol with a suitable protected acetic acid derivative, followed by esterification. A common and effective choice for the alkylating agent is benzyl bromoacetate.
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester via N-alkylation.
Materials:
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4-Piperidinemethanol
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Benzyl bromoacetate
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.). Stir the suspension at room temperature for 15 minutes.
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N-Alkylation: Add benzyl bromoacetate (1.1 eq.) dropwise to the stirring suspension.
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Reaction Monitoring: Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester.
Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic signatures for (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, based on its chemical structure and spectral data from analogous compounds.
¹H NMR Spectroscopy
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Aromatic Protons: A multiplet in the range of δ 7.30-7.40 ppm corresponding to the five protons of the benzyl group.
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Benzyl Ester Methylene Protons: A singlet at approximately δ 5.15 ppm.
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Hydroxymethyl Protons: A doublet at around δ 3.45 ppm.
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Piperidine Ring Protons: A series of multiplets between δ 1.20 and 3.00 ppm.
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Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Ester Carbonyl Carbon: A peak around δ 171 ppm.
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Aromatic Carbons: Peaks in the region of δ 128-136 ppm.
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Benzyl Ester Methylene Carbon: A peak at approximately δ 66 ppm.
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Hydroxymethyl Carbon: A peak around δ 67 ppm.
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Piperidine Ring Carbons: Peaks in the range of δ 25-60 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3400-3300 cm⁻¹ from the hydroxyl group.
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C-H Stretches (Aromatic and Aliphatic): Peaks in the 3100-2850 cm⁻¹ region.
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C=O Stretch (Ester): A strong, sharp absorption band around 1740 cm⁻¹.
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C-O Stretch (Ester): An absorption band in the 1250-1150 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The expected molecular ion peak at m/z = 263.
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Key Fragmentation Pattern: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).
Applications in Research and Drug Development
While specific biological activities for this compound have not been reported, its structure suggests several potential applications as a key intermediate in medicinal chemistry.
Scaffold for Novel Therapeutics
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a wide range of biological targets.[1] This compound, with its reactive hydroxyl group, serves as an excellent starting point for further chemical modifications.
Caption: Potential derivatization pathways for therapeutic applications.
The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters, amines) to explore structure-activity relationships (SAR) in a drug discovery campaign. The benzyl ester can be deprotected under mild hydrogenolysis conditions to reveal the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug candidates.
Use in Fragment-Based Drug Discovery (FBDD)
The molecule itself, or its de-benzylated carboxylic acid form, could be used as a fragment in FBDD screening to identify new binding motifs for protein targets of interest. Its combination of a rigid ring system and flexible side chains makes it an attractive candidate for exploring chemical space.
Safety and Handling
A specific Safety Data Sheet (SDS) for (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester is not available. However, based on the SDS of structurally related compounds such as N-benzylpiperidine derivatives, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Wash with soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Seek medical attention.
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Conclusion
(4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester is a valuable, yet under-characterized, chemical entity. Its structural features, particularly the versatile piperidine scaffold and the reactive hydroxyl group, make it a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling, empowering researchers to leverage this compound in their drug discovery and development endeavors.
References
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
- Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. (2004).
- Supporting Inform
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 1207175-86-7|Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)
- benzyl 2-(4-hydroxypiperidin-1-yl)
- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).
- An unprecedented route for benzyl/alkyl acetate synthesis from alcohols†. (n.d.). The Royal Society of Chemistry.
- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.org.
